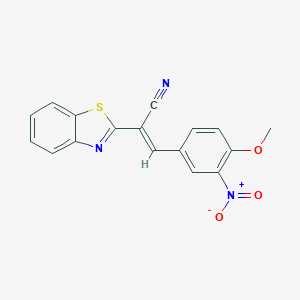![molecular formula C24H23NO4 B388526 ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B388526.png)
ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Esterification: The carboxylate group is introduced via esterification, typically using ethyl chloroformate in the presence of a base such as triethylamine.
Naphthyloxyethyl Substitution: The final step involves the substitution of the naphthyloxyethyl group at the 1-position, which can be achieved through a nucleophilic substitution reaction using 1-naphthol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthyloxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Biological Studies: Its derivatives are used to study receptor-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and naphthyloxyethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole core is known to interact with various biological pathways, including those involved in neurotransmission and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in their substituents, affecting their biological activity.
Naphthyloxyethyl derivatives: Compounds with the naphthyloxyethyl group but different core structures, influencing their chemical properties and applications.
Uniqueness
Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Eigenschaften
Molekularformel |
C24H23NO4 |
|---|---|
Molekulargewicht |
389.4g/mol |
IUPAC-Name |
ethyl 5-hydroxy-2-methyl-1-(2-naphthalen-1-yloxyethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-3-28-24(27)23-16(2)25(21-12-11-18(26)15-20(21)23)13-14-29-22-10-6-8-17-7-4-5-9-19(17)22/h4-12,15,26H,3,13-14H2,1-2H3 |
InChI-Schlüssel |
CFNOOUNVIXAQCB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC4=CC=CC=C43)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-(benzyloxy)-5-bromobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388443.png)
![(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388444.png)
![2-[3-bromo-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388445.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388446.png)
![(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE](/img/structure/B388450.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388452.png)
![ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388455.png)
![5,9-Dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B388456.png)
![6-Butyl-5-methyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B388457.png)

![6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B388460.png)

![6-acetyl-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388462.png)
![ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B388463.png)
